molecular formula C14H12NOP B1332723 (Diphenyl-phosphinoyl)-acetonitrile CAS No. 23040-22-4

(Diphenyl-phosphinoyl)-acetonitrile

Cat. No.: B1332723
CAS No.: 23040-22-4
M. Wt: 241.22 g/mol
InChI Key: WQRCIUPMYHQSNU-UHFFFAOYSA-N
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Description

(Diphenyl-phosphinoyl)-acetonitrile is an organophosphorus compound characterized by the presence of a phosphinoyl group attached to an acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Diphenyl-phosphinoyl)-acetonitrile typically involves the reaction of diphenylphosphine oxide with acetonitrile under controlled conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine oxide, followed by nucleophilic substitution with acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating advanced purification techniques such as recrystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(Diphenyl-phosphinoyl)-acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diphenylphosphinic acid derivatives.

    Reduction: Reduction reactions can convert the phosphinoyl group to a phosphine.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Diphenylphosphinic acid derivatives.

    Reduction: Diphenylphosphine derivatives.

    Substitution: Various substituted acetonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

(Diphenyl-phosphinoyl)-acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (Diphenyl-phosphinoyl)-acetonitrile involves its interaction with molecular targets through its phosphinoyl and nitrile groups. These functional groups can participate in various chemical reactions, influencing biological pathways and catalytic processes. The compound’s reactivity is largely determined by the electronic properties of the phosphinoyl group, which can act as both an electron donor and acceptor .

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphine oxide: Shares the phosphinoyl group but lacks the nitrile moiety.

    Diphenylphosphinic acid: An oxidized form of diphenylphosphine oxide.

    Diphenylphosphine: The reduced form of diphenylphosphine oxide.

Uniqueness

(Diphenyl-phosphinoyl)-acetonitrile is unique due to the presence of both the phosphinoyl and nitrile groups, which confer distinct reactivity and versatility. This dual functionality allows it to participate in a broader range of chemical reactions compared to its analogs .

Properties

IUPAC Name

2-diphenylphosphorylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12NOP/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQRCIUPMYHQSNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC#N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364250
Record name (diphenylphosphoryl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23040-22-4
Record name (diphenylphosphoryl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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